

## Budralazine: A Technical Overview of a Hydralazine Analog

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Budralazine |           |
| Cat. No.:            | B8753938    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Budralazine**, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **Budralazine**, with a focus on its preclinical and metabolic studies. Quantitative data from key experiments are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided, and key physiological relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

### **Discovery and History**

**Budralazine**, also known by the developmental code DJ-1461, is chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine were first reported in 1950, and it was approved by the FDA in 1953.[1]

As a hydralazine analog, **Budralazine** was investigated for its potential as an antihypertensive agent with a modified pharmacological profile. The earliest cited research on **Budralazine** (DJ-1461) dates back to 1974, where its antihypertensive activity was initially described.[2]



Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its pharmacological effects to its parent compound, hydralazine.

### **Synthesis**

While specific, detailed synthesis protocols for **Budralazine** are not widely published in readily available literature, its structure as a hydrazone derivative of hydralazine suggests a likely synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-penten-2-one).

A general conceptual workflow for such a synthesis is presented below.



Click to download full resolution via product page

Conceptual Synthesis Workflow for **Budralazine**.

# Pharmacological Profile Mechanism of Action



**Budralazine**, like its parent compound hydralazine, is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular resistance, subsequently lowering blood pressure.

A distinguishing feature of **Budralazine** is its apparent central sympathoinhibitory action at lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with hydralazine. At higher doses, however, **Budralazine** can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following signaling pathway.



Click to download full resolution via product page

Proposed Signaling Pathway for **Budralazine**-Induced Vasodilation.

#### **Preclinical Efficacy**

Preclinical studies in rat models have demonstrated the antihypertensive effects of **Budralazine**.

Table 1: Antihypertensive Effect of **Budralazine** in Anesthetized Rats



| Dose (mg/kg, i.v.) | Change in Mean<br>Arterial Pressure<br>(mmHg) | Effect on Cardiac<br>Sympathetic Nerve<br>Activity | Effect on Preganglionic Adrenal Sympathetic Nerve Activity |
|--------------------|-----------------------------------------------|----------------------------------------------------|------------------------------------------------------------|
| 0.5                | Dose-dependent reduction                      | Decrease                                           | Not specified                                              |
| 1.0                | Dose-dependent reduction                      | Decrease                                           | Reduced                                                    |
| 5.0                | Dose-dependent reduction                      | Increase                                           | Increase                                                   |

Data extracted from a study on the anti-tachycardic mechanism of **Budralazine**.

Table 2: Comparative Antihypertensive Potency of **Budralazine** and Hydralazine in DOCA/saline Hypertensive Rats (Single Oral Administration)

| Compound    | Antihypertensive Potency               |
|-------------|----------------------------------------|
| Budralazine | 2-3 times less potent than hydralazine |
| Hydralazine | Baseline                               |

Data from a comparative pharmacological study.

#### **Pharmacokinetics and Metabolism**

The metabolism of **Budralazine** has been investigated in rats using radiolabeled compounds.

### **Absorption and Distribution**

Following oral administration of [14C]**Budralazine** to rats, peak plasma levels of radioactivity were observed. A notable finding was the high retention of radioactivity in the aorta wall, which correlated with the time course of blood pressure reduction.



#### Metabolism

Metabolic studies indicate that **Budralazine** is extensively metabolized. In plasma, the parent drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]Budralazine in Rats (Oral Administration)

| Parameter                                     | Value                           |
|-----------------------------------------------|---------------------------------|
| Peak Plasma Level of 14C                      | 3.6 μg equiv. of Budralazine/ml |
| Parent Drug in Plasma (within 4h)             | ~5% of total 14C                |
| 1-hydrazinophthalazine in Plasma (within 16h) | ~15% of total 14C               |
| 24h Urinary Excretion of 14C                  | 45% of dose                     |
| 24h Fecal Excretion of 14C                    | 37% of dose                     |

Data from a study on the metabolism of **Budralazine**.

The metabolic pathway of **Budralazine** likely involves its conversion to hydralazine, which then undergoes further metabolism. The metabolism of hydralazine is known to be influenced by acetylator phenotype.





Click to download full resolution via product page

Simplified Metabolic Pathway of **Budralazine**.

# **Experimental Protocols Antihypertensive Activity in Anesthetized Rats**

- Animal Model: Normotensive male Wistar rats.
- Anesthesia: Urethane and  $\alpha$ -chloralose administered intraperitoneally.
- Drug Administration: **Budralazine** (0.5-5.0 mg/kg) administered intravenously.
- Measurements:
  - Mean arterial pressure.
  - Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.



- Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological techniques.
- Aortic depressor nerve activity (ADNA).
- Carotid sinus nerve activity.
- Objective: To elucidate the anti-tachycardic effect of Budralazine.

#### **Metabolism Study in Rats**

- Animal Model: Normotensive and spontaneously hypertensive rats.
- Test Substance: [14C]Budralazine administered orally.
- Sample Collection: Plasma, urine, and feces collected at various time points.
- Analysis:
  - Measurement of total radioactivity in plasma, urine, and feces.
  - Identification and quantification of Budralazine and its metabolites in plasma.
  - Macroautoradiography to determine tissue distribution of radioactivity.
- Objective: To investigate the metabolic fate of **Budralazine**.

The general workflow for a preclinical antihypertensive study is outlined below.





Click to download full resolution via product page

General Workflow for Preclinical Antihypertensive Study.



#### Conclusion

**Budralazine**, a hydralazine derivative, demonstrates potent antihypertensive effects through direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its parent compound. Preclinical studies have provided valuable insights into its efficacy and metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate. Further research, particularly clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile for the management of hypertension.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fayoum.edu.eg [fayoum.edu.eg]
- 3. Antihypertensive and general pharmacological properties of budralazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Budralazine: A Technical Overview of a Hydralazine Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8753938#discovery-and-history-of-budralazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com